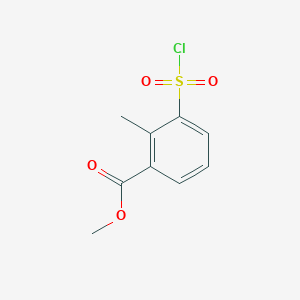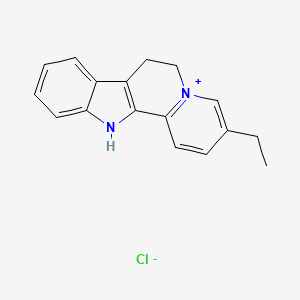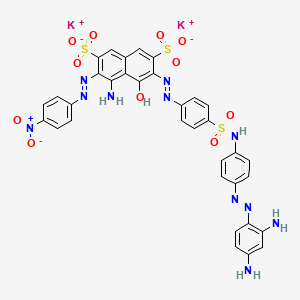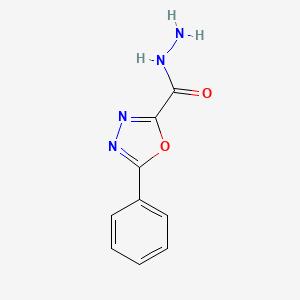
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide
Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide is a chemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure. Oxadiazoles are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and material science.
Mechanism of Action
Target of Action
The primary targets of 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide are the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play a crucial role in the growth and pathogenicity of bacteria .
Mode of Action
This compound interacts with its targets, CsrA and Xoc3530, resulting in a significant reduction in the motility and pathogenicity of the bacteria
Biochemical Pathways
The compound disrupts the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence . These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Result of Action
The result of the action of this compound is a significant reduction in the growth and pathogenicity of bacteria . By targeting key proteins and disrupting essential biochemical pathways, the compound inhibits bacterial motility and virulence .
Biochemical Analysis
Biochemical Properties
It is known that oxadiazole derivatives exhibit a range of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties
Cellular Effects
Given the broad range of biological activities exhibited by oxadiazole derivatives , it is likely that 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide typically involves the reaction of phenyl hydrazine with carbon disulfide and hydroxylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The reaction conditions include heating the mixture in an inert atmosphere to prevent oxidation and using solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and properties, making them useful in various applications.
Scientific Research Applications
. Some of the notable applications include:
Agriculture: The compound has shown promising antifungal activity against various plant pathogens, making it a potential candidate for developing new agricultural fungicides.
Medicine: Research has indicated that 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide exhibits antimicrobial, anti-inflammatory, and anticancer properties. These properties make it a valuable compound for developing new therapeutic agents.
Material Science: The compound's unique chemical structure and properties have been explored for use in the development of advanced materials, such as sensors and catalysts.
Comparison with Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide can be compared with other similar compounds, such as 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde and other oxadiazole derivatives. These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their functional groups and molecular structures
List of Similar Compounds
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
2-Phenyl-1,3,4-oxadiazole-5-carboxylic acid
4-Phenyl-1,2,3-oxadiazole-5-carboxylic acid
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid
Is there anything specific you would like to know more about regarding this compound?
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-11-7(14)9-13-12-8(15-9)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYAUJBFTYCAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)
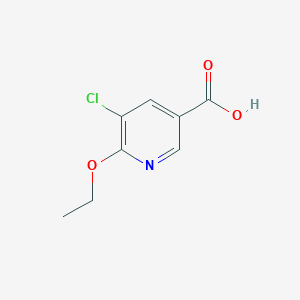
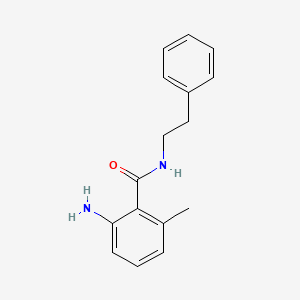
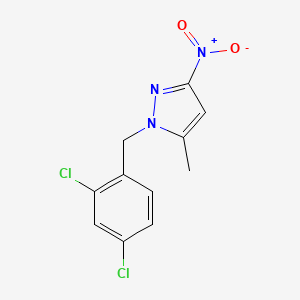
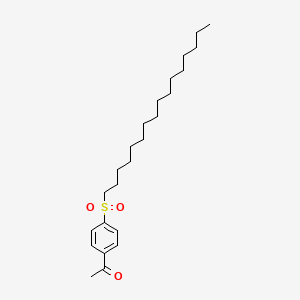
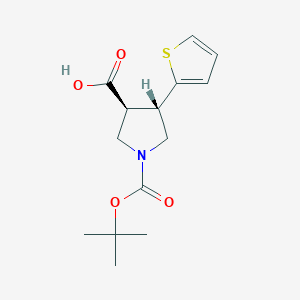
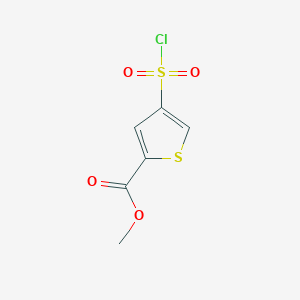

![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)
